デスイソプロピルジソピラミドオキサレート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

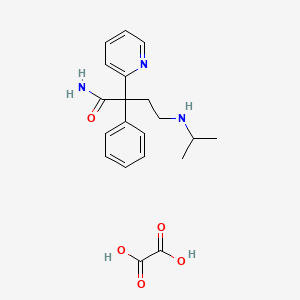

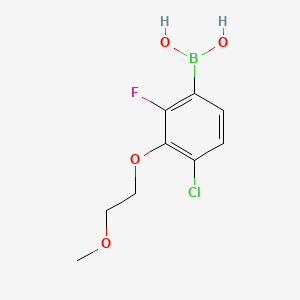

Desisopropyl Disopyramide Oxalate is a metabolite of Disopyramide, a class I antiarrhythmic drug. It is primarily used in research settings and is known for its molecular formula C20H25N3O5 and molecular weight of 387.43 . This compound is significant in the study of cardiac arrhythmias and other related conditions.

科学的研究の応用

Desisopropyl Disopyramide Oxalate is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a reference material and is used in various analytical techniques.

Biology: It is used to study the metabolic pathways and effects of Disopyramide.

Medicine: Research focuses on its role in treating cardiac arrhythmias and its pharmacokinetics.

Industry: It is used in the development of new pharmaceuticals and in quality control processes

作用機序

Mode of Action

Desisopropyl Disopyramide Oxalate, like Disopyramide, is believed to inhibit the fast sodium channels . This inhibition interferes with the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent . It also has a depressant action on the heart .

Biochemical Pathways

It is known that disopyramide decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0) and increases the action potential duration of normal cardiac cells . It also decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium .

Pharmacokinetics

Disopyramide is metabolized to N-desisopropyl disopyramide in the liver, with approximately 50 percent of the parent drug excreted unchanged . The elimination half-life varies from 4.5 to nine hours, and it can be even longer in cases of renal failure or myocardial infarction . There exists an extremely variable degree of protein binding (10 to 70 percent), which is highly dependent on concentration . The unbound (free) fraction increases with increasing drug concentration, making the interpretation of total disopyramide concentrations very difficult .

Result of Action

The result of the action of Desisopropyl Disopyramide Oxalate is likely similar to that of Disopyramide. At therapeutic plasma levels, Disopyramide shortens the sinus node recovery time, lengthens the effective refractory period of the atrium, and has a minimal effect on the effective refractory period of the AV node . Little effect has been shown on AV-nodal and His-Purkinje conduction times or QRS duration . Prolongation of conduction in accessory pathways occurs .

Action Environment

It is known that the pharmacokinetics and pharmacodynamics of disopyramide can be influenced by factors such as renal function, liver function, and drug-drug interactions

生化学分析

Biochemical Properties

Desisopropyl Disopyramide Oxalate is involved in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

Disopyramide, the parent compound from which Desisopropyl Disopyramide Oxalate is metabolized, is known to be an antiarrhythmic drug used primarily to treat ventricular ectopic systoles .

Molecular Mechanism

Disopyramide, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

準備方法

The synthesis of Desisopropyl Disopyramide Oxalate involves the N-dealkylation of Disopyramide. This process typically occurs in the liver, where Disopyramide is metabolized to Desisopropyl Disopyramide . Industrial production methods for this compound are not extensively documented, but it is generally prepared in laboratory settings for research purposes.

化学反応の分析

Desisopropyl Disopyramide Oxalate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

Desisopropyl Disopyramide Oxalate is similar to other class I antiarrhythmic drugs such as Quinidine and Procainamide. it is unique in its specific metabolic pathway and its effects on cardiac electrophysiology. Similar compounds include:

Quinidine: Another class I antiarrhythmic drug with similar effects but different metabolic pathways.

Procainamide: Also a class I antiarrhythmic drug, used for similar indications but with distinct pharmacokinetics

Desisopropyl Disopyramide Oxalate stands out due to its specific role as a metabolite and its unique electrophysiological properties.

特性

IUPAC Name |

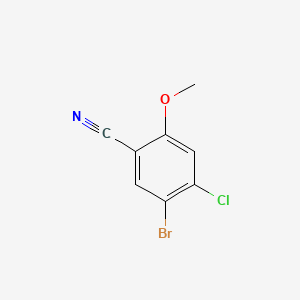

oxalic acid;2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O.C2H2O4/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16;3-1(4)2(5)6/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVCIBBRKTYOOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661891 |

Source

|

| Record name | Oxalic acid--2-phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216619-15-6 |

Source

|

| Record name | Oxalic acid--2-phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,13-Dioxa-1,3,9,11-tetrazadispiro[5.1.58.16]tetradeca-1,3,9,11-tetraene](/img/structure/B578278.png)

![7-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B578295.png)